L-749372
Description
As a member of the aryl ethanolamine class of β3-AR agonists, it binds to β3-ARs in adipose tissue, promoting lipolysis and thermogenesis via intracellular signaling pathways. Unlike β1- and β2-AR agonists, L-749372 exhibits high selectivity for β3-ARs, minimizing off-target cardiovascular effects such as tachycardia or hypertension .
Properties
CAS No. |
159183-70-7 |
|---|---|
Molecular Formula |
C22H24IN3O4S |
Molecular Weight |
553.4 g/mol |
IUPAC Name |
N-[4-[2-[[(2S)-2-hydroxy-3-pyridin-3-yloxypropyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C22H24IN3O4S/c23-18-5-9-22(10-6-18)31(28,29)26-19-7-3-17(4-8-19)11-13-25-14-20(27)16-30-21-2-1-12-24-15-21/h1-10,12,15,20,25-27H,11,13-14,16H2/t20-/m0/s1 |
InChI Key |
JKCIKWIXDFDPQX-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)OC[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)O |
Canonical SMILES |
C1=CC(=CN=C1)OCC(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-749372; L 749372; L749372; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-749372 typically involves multiple steps, including the formation of the benzenesulfonamide core, the introduction of the hydroxypropyl and pyridinyloxy groups, and the iodination process. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product’s composition.
Chemical Reactions Analysis
Types of Reactions
L-749372 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome and the major products formed.
Scientific Research Applications
L-749372 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and antimicrobial activity.
Industry: Utilized in the production of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of L-749372 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
L-749372 belongs to a class of β3-AR agonists that includes BRL-37344 , CL-316243 , and BMS-201620 . Below is a comparative analysis of their pharmacological and physicochemical properties:
Key Research Findings
Efficacy and Selectivity :
- This compound and CL-316243 demonstrate superior β3-AR selectivity compared to BRL-37344, which shows affinity for β1-ARs in cardiac tissue .
- BMS-201620 exhibits full agonism with higher potency (EC50 = 0.8 nM) but induces receptor desensitization and toxicity in animal models .
Pharmacokinetics :
- This compound and BRL-37344 suffer from rapid hepatic clearance, limiting their therapeutic utility .
- L-755507 HCl, a newer analogue, shows improved metabolic stability but lacks comprehensive clinical validation .
Species-Specific Responses :
- CL-316243 is highly effective in rodent models but shows minimal activity in human β3-ARs due to structural differences in receptor subtypes .
Mechanistic Divergence
- Partial vs. Full Agonism : this compound’s partial agonism may reduce the risk of receptor overstimulation compared to BMS-201620, which causes prolonged cAMP activation .
- Lipolysis vs. Thermogenesis : CL-316243 strongly activates thermogenesis in brown adipose tissue, while this compound primarily enhances lipolysis in white adipose tissue .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
